(R)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine hcl is a useful research compound. Its molecular formula is C9H13Cl2NO and its molecular weight is 222.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(R)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride, also known by its CAS number 2250243-62-8, is a chiral amine compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is C₉H₁₃Cl₂NO, with a molecular weight of 222.11 g/mol. Its structure features a chloro-substituted aromatic ring and an amine functional group, which are crucial for its biological interactions.
1. Antidepressant Activity
Due to its structural similarity to known antidepressants, (R)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride may influence neurotransmitter systems such as serotonin and norepinephrine. Preliminary studies suggest that this compound could exhibit antidepressant-like effects in animal models, although further research is needed to establish its efficacy and safety profile in humans.
2. Antitumor Properties
Research indicates that (R)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride may possess antitumor activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, suggesting potential as a therapeutic agent against tumors . The following table summarizes the observed IC50 values for different cancer cell lines:
Cell Line | IC50 (µM) |
---|---|
MCF-7 (Breast Cancer) | 18.36 |
CAKI-1 (Renal Cancer) | 0.64 |
A498 (Renal Cancer) | 1.25 |
These results indicate significant activity compared to control agents, highlighting its potential role in cancer therapy.
The mechanism of action for (R)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. It acts as a ligand that binds to receptors or enzymes, modulating their activity. The exact pathways are still under investigation but may involve the modulation of neurotransmitter systems and inhibition of specific cellular pathways related to tumor growth .
Case Study 1: Antidepressant Efficacy in Animal Models
In a study investigating the antidepressant effects of various compounds, (R)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride was tested alongside established antidepressants in rat models exhibiting MK-801-induced hyperactivity. The compound demonstrated notable efficacy in reducing hyperactivity, suggesting its potential as an antidepressant candidate .
Case Study 2: Antitumor Activity Assessment
A series of in vitro assays were conducted to evaluate the antitumor properties of (R)-1-(2-Chloro-4-methoxyphenyl)ethan-1-amine hydrochloride against several cancer cell lines. The results indicated that it significantly reduced cell viability in MCF-7 cells with an IC50 value of 18.36 µM, positioning it as a promising candidate for further development in oncology .
Properties
Molecular Formula |
C9H13Cl2NO |
---|---|
Molecular Weight |
222.11 g/mol |
IUPAC Name |
(1R)-1-(2-chloro-4-methoxyphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-6(11)8-4-3-7(12-2)5-9(8)10;/h3-6H,11H2,1-2H3;1H/t6-;/m1./s1 |
InChI Key |
FTRKJXLADINCNY-FYZOBXCZSA-N |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)OC)Cl)N.Cl |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC)Cl)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.